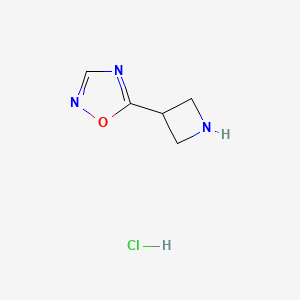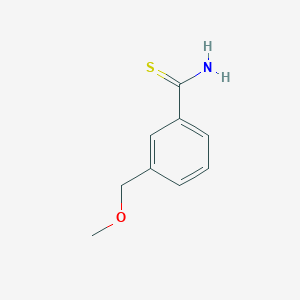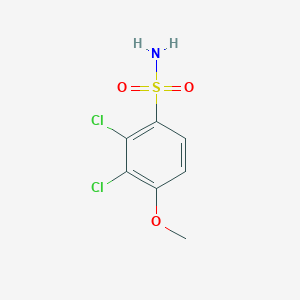![molecular formula C12H20Br2N2O B13516117 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a phenol group through an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide typically involves the reaction of 4-(2-bromoethyl)phenol with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.
類似化合物との比較
Similar Compounds
4-(Piperazin-1-yl)phenol: A closely related compound with similar structural features.
Cetirizine ethyl ester dihydrochloride: Another piperazine derivative with distinct pharmacological properties.
Erastin: A compound with a piperazine ring, used in cancer research.
Uniqueness
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide is unique due to its specific combination of a phenol group and a piperazine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H20Br2N2O |
|---|---|
分子量 |
368.11 g/mol |
IUPAC名 |
4-(2-piperazin-1-ylethyl)phenol;dihydrobromide |
InChI |
InChI=1S/C12H18N2O.2BrH/c15-12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14;;/h1-4,13,15H,5-10H2;2*1H |
InChIキー |
OAAGCKSMYVTOKR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)O.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)

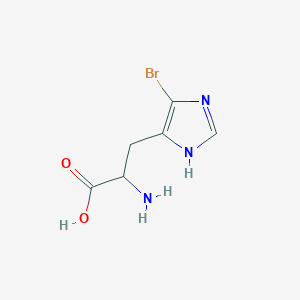
![tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)

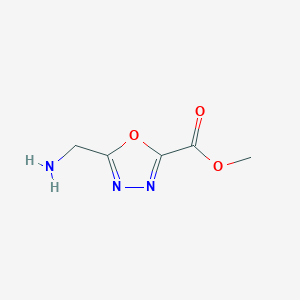


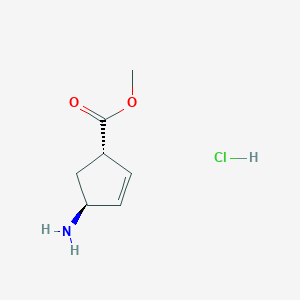
![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)

